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Introduction

Locked Nucleic Acid (LNA)-modified oligonucleotides represent a significant advancement in
nucleic acid-based technologies, offering substantial improvements for fluorescence in situ
hybridization (FISH) applications. LNA nucleosides are bicyclic RNA analogs where a
methylene bridge connects the 2'-oxygen and the 4'-carbon of the ribofuranose ring. This
"locked" conformation enhances the binding affinity and specificity of the probes to their
complementary DNA or RNA targets.[1][2][3] These properties make LNA-modified probes
particularly well-suited for the sensitive and specific detection of nucleic acid sequences within
fixed cells and tissues.

Advantages of LNA-Modified Probes in FISH

LNA-modified probes offer several key advantages over traditional DNA probes in FISH
assays:

 Increased Thermal Stability: The locked structure of LNA confers a higher melting
temperature (Tm) to the probe-target duplex.[1][4] This increased stability allows for more
stringent hybridization and washing conditions, significantly reducing non-specific binding
and background noise.

« Enhanced Specificity and Sensitivity: The high binding affinity of LNA probes enables the
reliable detection of even single-nucleotide mismatches, making them ideal for allele-specific
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studies and mutation detection.[2] This enhanced sensitivity also allows for the detection of
low-abundance targets that may be missed with conventional DNA probes.

o Shorter Probe Length: Due to their high affinity, LNA probes can be designed to be
significantly shorter than traditional DNA probes while maintaining high specificity and
sensitivity.[5] Shorter probes can more easily penetrate dense cellular structures and tissues,
improving target accessibility.

» Faster Hybridization Times: The enhanced binding kinetics of LNA probes can dramatically
reduce hybridization times, often from overnight to as little as one hour.[2][6] This
significantly shortens the overall experimental workflow.

o Improved Signal-to-Noise Ratio: The combination of higher binding affinity and the ability to
use more stringent washing conditions results in a superior signal-to-noise ratio compared to
DNA probes.[7]

Data Presentation

The superior performance of LNA-modified probes compared to traditional DNA probes is
evident in various quantitative metrics. The following tables summarize these key performance
indicators based on published data.

Table 1: Performance Comparison of LNA vs. DNA FISH Probes

LNA-Modified Traditional DNA
Parameter Fold Improvement
Probes Probes
) ) ) Up to 22-fold increase
Signal Intensity High Moderate to Low
reported[8]
Signal-to-Noise Ratio High Moderate Significantly Higher[7]
o ] ] 12 - 16 hours
Hybridization Time 30 minutes - 2 hours ) 6-32x faster[2][6]
(overnight)

Probe Length

10-25 nucleotides

20-50 nucleotides

1.5-2x shorter[5]

Melting Temperature
(Tm)

Increased (1-3°C per
LNA base)

Standard

Higher[4]

© 2025 BenchChem. All rights reserved.

2/11

Tech Support


https://pubmed.ncbi.nlm.nih.gov/20809310/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7122835/
https://pubmed.ncbi.nlm.nih.gov/20809310/
https://mediatum.ub.tum.de/doc/1793028/document.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC8519065/
https://pubmed.ncbi.nlm.nih.gov/25218391/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8519065/
https://pubmed.ncbi.nlm.nih.gov/20809310/
https://mediatum.ub.tum.de/doc/1793028/document.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC7122835/
https://www.tumorvirology.pitt.edu/sites/default/files/untitled%20folder/2013_multicolor_microrna_fish_effectively_differentiates_tumor_types.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15599178?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE

Methodological & Application

Check Availability & Pricing

Table 2: LNA Probe Design Guidelines

Parameter Recommendation Rationale
) Optimal balance of specificity

Length 20-25 nucleotides -

and cell permeability.[2]

To achieve a Tm of
LNA Content 30-60% ]

approximately 75°C.[2]

Ensures stable hybridization.
GC Content 30-60%

[2]

Stretches of Gs or Cs

Avoid >3 consecutive Gs or Cs

Reduces the likelihood of self-
hybridization and G-

quadruplex formation.[2]

LNA Placement

Avoid stretches of more than 4
LNA bases

Prevents overly rigid probe

structure.[2]

Self-Complementarity

Avoid

Prevents the formation of
hairpins and other secondary

structures.[2]

Experimental Protocols

Here we provide detailed protocols for performing FISH with LNA-modified probes on both

cultured cells and tissue sections.

Protocol 1: LNA-FISH on Cultured Cells

This protocol provides a general guideline for the detection of specific DNA or RNA sequences

in cultured cells grown on coverslips.

Materials:

e Cultured cells on sterile coverslips

o Phosphate-Buffered Saline (PBS)
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e 4% Paraformaldehyde (PFA) in PBS

o Permeabilization Buffer (0.5% Triton X-100 in PBS)

» Hybridization Buffer (50% formamide, 2x SSC, 10% dextran sulfate)
e LNA-FISH probe (fluorophore-labeled)

o Wash Buffer 1 (2x SSC with 50% formamide)

e Wash Buffer 2 (2x SSC)

e Wash Buffer 3 (1x SSC)

o DAPI solution (for nuclear counterstaining)

e Antifade mounting medium

Procedure:

e Cell Culture and Fixation:

[¢]

Culture cells on sterile coverslips in a petri dish to the desired confluency.

[e]

Aspirate the culture medium and wash the cells twice with PBS.

o

Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.

Wash the cells three times with PBS for 5 minutes each.

[¢]

e Permeabilization:

o Permeabilize the cells with Permeabilization Buffer for 10 minutes on ice.

o Wash the cells three times with PBS for 5 minutes each.

o Hybridization:
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o Prepare the hybridization solution containing the LNA-FISH probe at the desired
concentration (typically 1-10 nM).

o Denature the probe solution at 80°C for 5 minutes and then place on ice.

o Apply the hybridization solution to the coverslip and incubate in a humidified chamber at
the optimal hybridization temperature (typically 37-50°C) for 1-2 hours.

e Washing:

o Wash the coverslips in pre-warmed Wash Buffer 1 three times for 5 minutes each at the
hybridization temperature.

o Wash the coverslips in Wash Buffer 2 two times for 5 minutes each at room temperature.
o Wash the coverslips in Wash Buffer 3 once for 5 minutes at room temperature.
o Counterstaining and Mounting:

o Incubate the coverslips with DAPI solution for 5 minutes at room temperature to stain the

nuclei.
o Wash the coverslips briefly in PBS.
o Mount the coverslips onto microscope slides using an antifade mounting medium.
e Imaging:

o Visualize the fluorescent signals using a fluorescence microscope with appropriate filter
sets.

Protocol 2: LNA-FISH on Formalin-Fixed Paraffin-Embedded (FFPE) Tissue Sections
This protocol is designed for the detection of nucleic acid sequences in FFPE tissue sections.
Materials:

e FFPE tissue sections on slides
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e Xylene
o Ethanol (100%, 95%, 70%)
e Deionized water
e Proteinase K solution
e PBS
e Hybridization Buffer (as in Protocol 1)
o LNA-FISH probe (fluorophore-labeled)
o Wash Buffers (as in Protocol 1)
» DAPI solution
¢ Antifade mounting medium
Procedure:
o Deparaffinization and Rehydration:
o Immerse the slides in xylene two times for 10 minutes each.

o Rehydrate the tissue sections by sequential immersion in 100%, 95%, and 70% ethanol
for 5 minutes each.

o Rinse the slides in deionized water for 5 minutes.
e Antigen Retrieval (if necessary for RNA targets):

o Perform heat-induced antigen retrieval using a citrate-based buffer if targeting RNA.
e Protease Treatment:

o Incubate the slides with Proteinase K solution at 37°C for 10-30 minutes. The incubation
time should be optimized for the specific tissue type.
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o Wash the slides in PBS two times for 5 minutes each.

o Dehydration:

o Dehydrate the sections by sequential immersion in 70%, 95%, and 100% ethanol for 3
minutes each.

o Air dry the slides completely.
e Hybridization:

o Prepare and denature the LNA-FISH probe in hybridization buffer as described in Protocol
1.

o Apply the hybridization solution to the tissue section, cover with a coverslip, and seal to
prevent evaporation.

o Incubate in a humidified chamber at the optimal hybridization temperature for 1-4 hours.
e Washing:

o Carefully remove the coverslip and wash the slides as described in Protocol 1.
« Counterstaining and Mounting:

o Counterstain with DAPI and mount the slides as described in Protocol 1.
e Imaging:

o Visualize the fluorescent signals using a fluorescence or confocal microscope.

Mandatory Visualization

Diagram 1: LNA-FISH Experimental Workflow for Cultured Cells
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Caption: Workflow for LNA-FISH on cultured cells.
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Diagram 2: LNA-FISH Experimental Workflow for FFPE Tissue Sections
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Caption: Workflow for LNA-FISH on FFPE tissues.

Diagram 3: Visualization of miR-21 in the PTEN/Akt Signaling Pathway using LNA-FISH
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Caption: LNA-FISH detects miR-21, an oncomiR that promotes cell proliferation by inhibiting
PTEN.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. Telomere Length Analysis by Quantitative Fluorescent In situ Hybridization (Q-FISH) |
Springer Nature Experiments [experiments.springernature.com]

2. LNA-FISH for detection of microRNASs in frozen sections - PubMed
[pubmed.ncbi.nim.nih.gov]

3. researchgate.net [researchgate.net]

4. tumorvirology.pitt.edu [tumorvirology.pitt.edu]

5. Fluorescence In Situ Hybridization (FISH) and Its Applications - PMC
[pmc.ncbi.nlm.nih.gov]

6. mediatum.ub.tum.de [mediatum.ub.tum.de]

7. microRNA-based diagnostic and therapeutic applications in cancer medicine - PMC
[pmc.ncbi.nlm.nih.gov]

© 2025 BenchChem. All rights reserved. 10/11 Tech Support


https://www.benchchem.com/product/b15599178?utm_src=pdf-body-img
https://www.benchchem.com/product/b15599178?utm_src=pdf-custom-synthesis
https://experiments.springernature.com/articles/10.1007/978-1-61779-092-8_3
https://experiments.springernature.com/articles/10.1007/978-1-61779-092-8_3
https://pubmed.ncbi.nlm.nih.gov/20809310/
https://pubmed.ncbi.nlm.nih.gov/20809310/
https://www.researchgate.net/figure/FISH-results-using-a-human-satellite-2-specific-LNA-2-probe-EQ-10455-gives-signals-on_fig1_8406210
https://www.tumorvirology.pitt.edu/sites/default/files/untitled%20folder/2013_multicolor_microrna_fish_effectively_differentiates_tumor_types.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC7122835/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7122835/
https://mediatum.ub.tum.de/doc/1793028/document.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC8519065/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8519065/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15599178?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Methodological & Application

Check Availability & Pricing

» 8. MiRNA detection at single-cell resolution using microfluidic LNA flow-FISH - PubMed
[pubmed.ncbi.nim.nih.gov]

» To cite this document: BenchChem. [Application Notes: LNA-Modified Probes for Enhanced
Fluorescence In Situ Hybridization]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15599178#Ina-modified-probes-for-fluorescence-in-
situ-hybridization-fish]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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